molecular formula C5H8N4O B8792492 4,5-Diamino-2-methylpyridazin-3(2H)-one CAS No. 4725-76-2

4,5-Diamino-2-methylpyridazin-3(2H)-one

Cat. No.: B8792492
CAS No.: 4725-76-2
M. Wt: 140.14 g/mol
InChI Key: TWOZHCSMCWOUIG-UHFFFAOYSA-N
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Description

4,5-Diamino-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by amino substituents at the 4 and 5 positions and a methyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer diverse biological and chemical properties. The amino groups at positions 4 and 5 likely enhance hydrogen-bonding interactions, influencing solubility and target binding compared to halogenated or alkyl-substituted analogs.

Properties

CAS No.

4725-76-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4,5-diamino-2-methylpyridazin-3-one

InChI

InChI=1S/C5H8N4O/c1-9-5(10)4(7)3(6)2-8-9/h2H,6-7H2,1H3

InChI Key

TWOZHCSMCWOUIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-Diamino-2-methylpyridazin-3(2H)-one with key analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents Biological Activity Key Properties Reference
4,5-Diamino-2-methylpyridazin-3(2H)-one 2-CH₃, 4-NH₂, 5-NH₂ Inferred: Antimicrobial, anticancer High polarity due to amino groups N/A
4,5-Dichloro-2-methylpyridazin-3(2H)-one 2-CH₃, 4-Cl, 5-Cl Photosystem II inhibition Electron-withdrawing Cl groups
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 2-(4-CH₃C₆H₄), dihydro ring Anti-inflammatory (IC₅₀ = 11.6 μM) Reduced ring saturation enhances stability
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one 2-CH₂OH, 4-Cl, 5-Cl Not reported Hydroxymethyl improves aqueous solubility
4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one 2-C₆H₅, 6-CH₃, dihydro ring Safety data available (no hazards) Dihydro structure increases rigidity

Substituent Effects on Reactivity and Bioactivity

  • Amino vs. This difference may enhance interactions with biological targets, such as enzymes or receptors, but reduce stability under oxidative conditions .
  • Methyl vs.

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